2-Sec-butyl-3-methoxypyrazine

Description

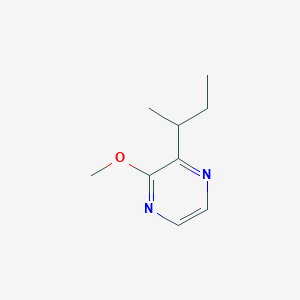

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDJVIJVPEQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047082 | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a bell pepper, galbanum odour | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-1.002 | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/858/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24168-70-5 | |

| Record name | 2-sec-Butyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-sec-Butyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sec-butyl-2-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UR370ONE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(1-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution of 2 Sec Butyl 3 Methoxypyrazine

Presence in Terrestrial Flora

Identification in Vegetable Species

Manifestation in Root Vegetables (e.g., Carrot, Beetroot)

The occurrence of 2-sec-Butyl-3-methoxypyrazine is well-documented in root vegetables, where it imparts a characteristic earthy and raw aroma.

In carrots (Daucus carota), this compound is a principal contributor to their aroma nih.gov. Studies have shown that this compound provides the slightly sharp, raw, and earthy notes that complement the sweeter, terpenoid-derived scents tinkturenpresse.de. The concentration of this pyrazine (B50134) can vary depending on the processing of the carrots. For instance, fresh whole carrots have been found to contain higher levels of this compound compared to processed versions like canned, cooked, or frozen carrots nih.gov.

| Carrot Product | Concentration of this compound (ng/g) |

| Fresh | 0.43 |

| Canned, Cooked | 0.291 |

| Frozen | 0.224 |

| Diced, Cooked, and Freeze-dried | 0.070 |

| Sliced, Dried | 0.109 |

This table presents data on the concentration of this compound in various carrot products, highlighting the impact of processing on the levels of this key aroma compound.

In beetroot (Beta vulgaris), this compound has been identified as one of the key aroma compounds, contributing to its characteristic earthy flavor profile core.ac.uk. Alongside other alkylmethoxypyrazines, it holds a moderate odor potency in this root vegetable core.ac.uk.

Association with Other Culinary Plants (e.g., Asparagus, Celery, Ginger, Lettuce, Pumpkin)

The presence of this compound has also been reported in a variety of other plants consumed by humans:

Asparagus (Asparagus officinalis): While comprehensive studies on the volatile profile of raw asparagus have identified numerous compounds, specific data on this compound concentrations remain limited nih.govmyu-group.co.jp. However, its presence is acknowledged in the broader context of asparagus aroma thegoodscentscompany.comthegoodscentscompany.com.

Celery (Apium graveolens): The characteristic aroma of celery is complex, with a wide range of volatile compounds identified sysrevpharm.orgresearchgate.netnih.gov. This compound is among the compounds reported to be present, contributing to its green and vegetative scent profile tinkturenpresse.de.

Ginger (Zingiber officinale): The pungent and aromatic character of ginger is primarily due to gingerols and shogaols nih.govresearchgate.netmdpi.comnih.govresearchwithrutgers.com. However, this compound has been identified as a component of its complex volatile profile nih.gov.

Lettuce (Lactuca sativa): Headspace analysis of raw lettuce has revealed the presence of this compound, contributing to its fresh and green aroma characteristics tinkturenpresse.de.

Pumpkin (Cucurbita sp.): The diverse chemical composition of pumpkins includes a range of volatile compounds that contribute to their characteristic scent mdpi.comnotulaebotanicae.ro. Among these, this compound has been reported.

Role in Other Plant Systems

Beyond its role as a significant aroma compound in edible plants, the broader physiological and ecological functions of this compound in plant systems are an area of ongoing research. It is hypothesized that, like other volatile organic compounds, it may play a role in plant defense against herbivores or pathogens, or in attracting pollinators. However, specific studies detailing these roles for this compound are not yet widely available.

Detection in Fauna

The presence of this compound is not limited to the plant kingdom. It has been identified as a key semiochemical in certain insects, where it plays a vital role in chemical defense.

Presence in Insect Secretions

This methoxypyrazine has been detected in the defensive secretions of certain insects, where it functions as a potent allomone, a chemical substance that benefits the producer by affecting the behavior of a receiving species.

A prominent example of the defensive role of this compound is found in the wood tiger moth, Arctia plantaginis nih.govoup.com. This aposematic moth, which displays conspicuous warning coloration, secretes defensive fluids from its thoracic glands when threatened by predators oup.comroyalsocietypublishing.org.

| Parameter | Finding | Reference |

| Compound | This compound (SBMP) | royalsocietypublishing.org |

| Source in Moth | Thoracic defensive fluids | royalsocietypublishing.org |

| Function | Deters bird predators | royalsocietypublishing.org |

| Synthesis | Produced de novo by the moth | nih.gov |

| Concentration in Secretions | 0.1 to 1 ng/µl | royalsocietypublishing.org |

This interactive data table summarizes the key research findings on the role of this compound in the chemical defense of the wood tiger moth, Arctia plantaginis.

Research has demonstrated that these thoracic fluids, containing this compound, are particularly effective at deterring avian predators royalsocietypublishing.org. The pungent odor of the pyrazine is believed to induce aversion and facilitate predator learning, associating the moth's warning signals with an unpleasant experience nih.gov.

Crucially, studies have confirmed that Arctia plantaginis produces this defensive compound de novo, meaning it is synthesized by the moth itself rather than being sequestered from its larval diet nih.gov. This was established by raising larvae on an artificial diet devoid of pyrazines and subsequently detecting this compound in the defensive secretions of the adult moths nih.gov. This finding highlights the moth's sophisticated biochemical capabilities for self-defense. The concentration of this compound in the neck fluids of the moth has been measured to be in the range of 0.1 to 1 ng/µl royalsocietypublishing.org.

Metabolite Identification in Crustaceans (e.g., Krill)

Currently, there is limited specific research directly identifying this compound as a metabolite in crustaceans such as Antarctic krill (Euphausia superba). Extensive metabolomic studies on krill have focused on broader changes in metabolites related to freshness and storage conditions. These studies have identified thousands of metabolites, with a significant proportion being lipids and lipid-like molecules, as well as changes in free amino acids and oxidation products. documentsdelivered.com While these analyses provide a comprehensive overview of the krill metabolome, they have not specifically reported the presence of SBMP. Research on krill has largely centered on its digestive enzymes, nutritional composition, and the extraction of valuable compounds like peptides and lipids, rather than the identification of specific pyrazine derivatives. epa.govresearchgate.net

Isolation from Microbial Sources

Metabolite Profile of Pseudomonas Species

The biosynthesis of alkyl-methoxypyrazines has been attributed to various microorganisms, including bacteria from the genus Pseudomonas. While the production of other methoxypyrazines, such as 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), is more commonly documented in these species, the metabolic pathways involved suggest the potential for SBMP synthesis. The biosynthesis is understood to involve the condensation of an amino acid with a diketone. For SBMP, this would likely involve the amino acid L-isoleucine. Although specific studies isolating SBMP from Pseudomonas metabolite profiles are not widely reported, the general capability of these bacteria to produce the pyrazine ring structure and alkylate it using precursors derived from amino acid metabolism is recognized in the context of flavor and odor formation in various environments.

Production by Paenibacillus polymyxa

Paenibacillus polymyxa, a Gram-positive bacterium known for its role in plant growth promotion, is also recognized for its diverse metabolic capabilities. It is a significant producer of 2,3-butanediol (B46004), a chemical with various industrial applications. nih.gov While the primary focus of metabolic studies on P. polymyxa has been on compounds like 2,3-butanediol and its associated pathways, the broader metabolic profile includes a range of volatile organic compounds. The biosynthetic pathways for pyrazines often involve precursors that are common in bacterial metabolism. However, specific research confirming the production and isolation of this compound from P. polymyxa is not extensively documented in current literature.

Characterization in Processed Food Products

Identification in Dairy Products (e.g., Cheddar Cheese, Swiss Cheese)

This compound has been identified as a significant flavor compound in certain types of cheese, particularly Cheddar. It is recognized as a key contributor to earthy, nutty, and bell pepper-like flavor notes. sigmaaldrich.comscientificlabs.co.ukchemdad.com In Farmstead Cheddar cheeses, SBMP was identified as a primary source of the "earthy/bell pepper" (EBP) flavor characteristic. sigmaaldrich.com Its presence contributes to the complex aroma profile that distinguishes artisanal and aged cheeses.

The origin of methoxypyrazines in cheese is thought to be microbial. While not directly linked to the starter cultures, it is hypothesized that non-starter lactic acid bacteria or other secondary microflora present in the cheese-making environment may be responsible for its synthesis. These microorganisms can potentially produce the necessary precursors, such as L-isoleucine, and enzymes for the formation of SBMP during the ripening process.

In studies of British Farmhouse Cheddar cheese, other related methoxypyrazines like 2-isopropyl-3-methoxypyrazine (contributing a "soil-like" note) and 2-isobutyl-3-methoxypyrazine (B1223183) (a "bell pepper-like" note) have also been identified as important aroma components, though SBMP is specifically linked to the characteristic earthy profile. nih.gov

While extensive research has been conducted on the volatile flavor compounds in Swiss cheese, identifying numerous alcohols, aldehydes, ketones, esters, and fatty acids, the specific identification of this compound is not as prominently reported as in Cheddar. oregonstate.edu The flavor profile of Swiss cheese is largely attributed to compounds like propionic acid, but the potential minor contribution of pyrazines cannot be entirely ruled out.

Occurrence in Fermented Beverages (e.g., Sherry)

Detailed research has identified this compound in several types of wines. Although specific quantitative data for Sherry wines is limited in publicly available research, its presence as an aromatic compound in dry Sherry wines, including Fino, Amontillado, and Oloroso, has been documented. In the broader context of wines, the concentration of this compound has been found to be generally low, often at or near its sensory detection threshold.

One review of factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines reported that the concentration of 3-sec-butyl-2-methoxypyrazine is typically found to be lower than 11.2 ng/L tdx.cat. In wines such as Cabernet Sauvignon, Sauvignon Blanc, and Semillon, the concentration of sec-butylmethoxypyrazine is often at or near its odor threshold of 1 ng/L winetocellar.co.nz.

More specific quantitative analyses have been conducted on other types of wines, providing a clearer picture of the typical concentration ranges for this compound. For instance, a study utilizing multidimensional gas chromatography-mass spectrometry detected and quantified this compound in Sauvignon blanc and Rosé wines.

The table below presents research findings on the concentration of this compound in different fermented beverages.

| Fermented Beverage | Concentration of this compound (ng/L) | Reference |

|---|---|---|

| Wine (General) | < 11.2 | tdx.cat |

| Sauvignon blanc | 0.191 ± 0.061 | mdpi.comresearchgate.net |

| Rosé | 0.192 ± 0.058 | mdpi.comresearchgate.net |

| Cabernet Sauvignon, Sauvignon blanc, Semillon | At or near threshold of 1 ng/L | winetocellar.co.nz |

| Sherry (Fino, Amontillado, Oloroso) | Presence confirmed, specific concentration not detailed in cited literature |

The low concentrations of this compound in these beverages underscore the potency of this aromatic compound. While rarely the dominant pyrazine, its contribution to the "green" aromatic notes is significant in defining the character of certain wines. The variability in concentration can be attributed to factors such as grape variety, viticultural practices, and the specifics of the fermentation and aging processes.

Biosynthesis and Metabolic Pathways of 2 Sec Butyl 3 Methoxypyrazine

Precursor Identification and Elucidation of Biotransformation Pathways

The formation of the core pyrazine (B50134) structure is believed to originate from the condensation of precursors derived from amino acid and carbohydrate metabolism. Several pathways have been proposed, with common key intermediates and reaction types.

The carbon backbone of the alkyl side-chain at the C-3 position of methoxypyrazines is derived from specific amino acids. For 2-sec-butyl-3-methoxypyrazine, the precursor amino acid is L-isoleucine, which provides the characteristic sec-butyl group. nih.gov This follows a pattern observed for other prevalent methoxypyrazines, where L-leucine is the precursor for 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and L-valine is the precursor for 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP). nih.gov

Two primary, though not fully confirmed, pathways have been proposed for the incorporation of the amino acid:

The Amino Acid Amidation Pathway: This route suggests that L-isoleucine is first amidated to form its corresponding α-amino acid amide. This amide then condenses with an α,β-dicarbonyl compound like glyoxal to form the heterocyclic intermediate, 3-sec-butyl-2-hydroxypyrazine. researchgate.net However, the existence of free α-amino acid amides or glyoxal in plants has been questioned, casting some uncertainty on this pathway. researchgate.net

The Amino Acid Condensation Pathway: An alternative hypothesis involves the direct condensation of two amino acids. For SBMP, this would involve the condensation of L-isoleucine and glycine. nih.gov This reaction is proposed to form a cyclic dipeptide intermediate (a piperazinedione), which is subsequently converted to the hydroxypyrazine precursor. nih.gov

The formation of the pyrazine ring is fundamentally a condensation reaction. A key step in several proposed biosynthetic pathways involves the reaction of an amino-containing compound with an α,β-dicarbonyl compound (also known as a 1,2-dicarbonyl). dur.ac.ukgoogle.com Compounds such as glyoxal or methylglyoxal, which can be formed during carbohydrate metabolism, are considered potential reactants. dur.ac.ukgoogle.com

The reaction mechanism generally involves the condensation of two α-aminocarbonyl compounds to create a dihydropyrazine intermediate, which then spontaneously oxidizes to the aromatic pyrazine ring. dur.ac.ukresearchgate.net Alternatively, an α-aminocarboxylic acid amide can condense with a 1,2-dicarbonyl compound to yield a hydroxypyrazine. google.com These reactions, central to the Maillard reaction in food chemistry, provide a chemical basis for the non-enzymatic or partially enzymatic formation of the pyrazine core in biological systems. dur.ac.uk

Regardless of the initial condensation pathway, a crucial, non-volatile intermediate in the biosynthesis of all 3-alkyl-2-methoxypyrazines is the corresponding 3-alkyl-2-hydroxypyrazine. nih.govacs.orgmdpi.com For SBMP, this key intermediate is 3-sec-butyl-2-hydroxypyrazine (SBHP) . This molecule is the direct substrate for the final methylation step that produces the volatile and aromatic SBMP. nih.govacs.org The concentration of these hydroxypyrazine precursors in grape tissues has been shown to be related to the levels of the final methoxypyrazine product. tandfonline.com

Other proposed intermediates, depending on the specific pathway, include cyclic dipeptides such as 2,5-dicarbonyl-3-sec-butyl-piperazine, which would be formed from the condensation of isoleucine and glycine. nih.gov Further enzymatic or spontaneous reactions would then be required to convert this piperazinedione into the hydroxypyrazine.

Enzymatic Mechanisms Governing Biosynthesis

While the initial steps of pyrazine formation may involve spontaneous chemical reactions, the final and rate-limiting step is enzymatically controlled. The enzymes responsible for amino acid metabolism also play a critical, albeit indirect, role in providing the necessary precursors.

The conversion of the non-volatile hydroxypyrazine precursor to the potently aromatic methoxypyrazine is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govacs.orgtandfonline.com In Vitis vinifera, several OMT genes (VvOMTs) have been identified and characterized for their role in methoxypyrazine biosynthesis. nih.govnih.govacs.orgmdpi.comnih.gov

These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the 3-alkyl-2-hydroxypyrazine substrate. nih.govacs.org Research has identified at least four OMTs in grapevine with the ability to methylate hydroxypyrazines:

VvOMT1 and VvOMT2: Initially isolated from the Carmenere and Cabernet Sauvignon cultivars, both VvOMT1 and VvOMT2 were shown to catalyze the methylation of hydroxypyrazines. nih.govacs.orgmdpi.com However, structural and functional analyses revealed differences in their catalytic efficiency, potentially due to variations in the amino acid residues within their active sites. nih.gov

VvOMT3 and VvOMT4: Later studies identified VvOMT3 and VvOMT4. Functional characterization demonstrated that the VvOMT3 protein is particularly specific and efficient for methylating 2-hydroxy-3-isobutylpyrazine (IBHP). nih.govnih.gov Due to its high affinity for hydroxypyrazine precursors, VvOMT3 is considered a key gene in the biosynthesis of methoxypyrazines in grapevine. nih.govresearchgate.net

The expression of these VvOMT genes is developmentally regulated, typically peaking in grape berries before veraison (the onset of ripening) and declining as the fruit matures. mdpi.comnih.gov This expression pattern aligns with the observed accumulation of methoxypyrazines, which are highest in unripe berries and decrease during ripening. nih.gov

| Enzyme | Gene Name | Substrate Affinity | Key Findings | Reference |

|---|---|---|---|---|

| O-methyltransferase 1 | VvOMT1 | Catalyzes methylation of 3-alkyl-2-hydroxypyrazines. | One of the first OMTs identified with this function. Expression peaks pre-veraison. | nih.govacs.orgmdpi.com |

| O-methyltransferase 2 | VvOMT2 | Catalyzes methylation of 3-alkyl-2-hydroxypyrazines. | Shows lower catalytic efficiency compared to VvOMT1 due to structural differences in the active site. | nih.govmdpi.com |

| O-methyltransferase 3 | VvOMT3 | Shows high specificity and efficiency for 3-alkyl-2-hydroxypyrazines (e.g., IBHP). | Considered a major gene for methoxypyrazine biosynthesis in grapevine due to its high affinity for precursors. | nih.govnih.govresearchgate.net |

| O-methyltransferase 4 | VvOMT4 | Demonstrates the ability to methylate 3-alkyl-2-hydroxypyrazines. | Functionally characterized alongside VvOMT3. | nih.govnih.gov |

The biosynthesis of the isoleucine precursor itself, and its conversion into a reactive form for pyrazine synthesis, relies on fundamental enzyme classes like aminotransferases and decarboxylases.

Aminotransferases (Transaminases): These pyridoxal 5'-phosphate (PLP)-dependent enzymes are central to nitrogen metabolism, catalyzing the reversible transfer of an amino group from an amino acid to an α-keto acid. nih.govnih.govlibretexts.org In the context of pyrazine biosynthesis, aminotransferases are essential for the synthesis and interconversion of the L-isoleucine precursor. Furthermore, they could be involved in generating α-aminocarbonyl intermediates, which are proposed precursors for the pyrazine ring. researchgate.net

Decarboxylases: Also frequently dependent on PLP, decarboxylases catalyze the removal of a carboxyl group from an amino acid, producing an amine. nih.govlibretexts.org This reaction is another potential route for modifying the isoleucine precursor into a form suitable for condensation. The PLP coenzyme acts as an "electron sink," stabilizing the carbanion intermediate formed during decarboxylation. libretexts.org While their direct role in the main pyrazine formation pathway has not been explicitly demonstrated, their function in amino acid metabolism makes them indispensable for supplying the necessary building blocks.

| Abbreviation | Full Compound Name |

|---|---|

| SBMP | This compound |

| IBMP | 2-Isobutyl-3-methoxypyrazine |

| IPMP | 2-Isopropyl-3-methoxypyrazine |

| SBHP | 3-sec-Butyl-2-hydroxypyrazine |

| IBHP | 2-Hydroxy-3-isobutylpyrazine |

| SAM | S-adenosyl-L-methionine |

| PLP | Pyridoxal 5'-phosphate |

Proposed Methylation Reactions

The terminal step in the biosynthetic pathway of this compound is widely understood to be an O-methylation reaction. This enzymatic process converts a non-volatile precursor into the highly aromatic final compound.

The proposed reaction involves the precursor molecule, 2-hydroxy-3-sec-butylpyrazine. An O-methyltransferase (OMT) enzyme facilitates the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group of the precursor. This reaction yields the volatile aromatic compound this compound and S-adenosylhomocysteine as a byproduct.

In grapevines (Vitis vinifera), several specific O-methyltransferase genes have been identified and are believed to be responsible for this critical methylation step. The expression of these genes is closely linked to the accumulation of methoxypyrazines in the grape berries.

Regulatory Factors Influencing Biosynthetic Accumulation

The final concentration of this compound in plants, particularly in grapes, is not constant. It is dynamically regulated by a variety of external factors related to the plant's growing environment and agricultural practices.

Environmental and Agronomic Influences in Plants

Sunlight is a critical factor in regulating the levels of methoxypyrazines. nih.govdss.go.th Increased exposure of grape clusters to solar radiation is consistently correlated with lower concentrations of these compounds at harvest. nih.govdss.go.th This effect is attributed to two primary mechanisms: the potential photodegradation of the compound on the berry surface and the downregulation of biosynthetic gene expression by light. dss.go.thblogspot.com

Conversely, shading of the fruit zone, often due to dense canopy growth, leads to higher accumulation and retention of methoxypyrazines. dss.go.th Viticultural practices such as leaf removal are therefore employed to increase fruit exposure and manage the final concentration of these potent aroma compounds. tdx.cat

| Condition | Effect on Methoxypyrazine Concentration | Proposed Mechanism |

| High Solar Exposure | Decrease | Photodegradation; Reduced expression of O-methyltransferase genes. dss.go.thblogspot.com |

| Shading / Dense Canopy | Increase | Greater accumulation and less degradation. dss.go.th |

The concentration of this compound fluctuates significantly throughout the development of the grape berry. The primary accumulation of methoxypyrazines occurs in the early stages of fruit development, beginning around fruit set and peaking in the weeks leading up to véraison (the onset of ripening). nih.gov

Following véraison, a rapid decrease in the concentration of methoxypyrazines is observed. nih.gov This decline is a result of both the cessation of biosynthesis and the active degradation of the compound within the ripening berry. Furthermore, the physical enlargement of the berry during this stage contributes to a dilution effect. Consequently, the timing of harvest is a crucial decision for managing the desired level of methoxypyrazine character in the final wine. nih.gov

Broader climatic conditions, particularly temperature, play a significant role in the final concentration of methoxypyrazines. nih.gov Cooler ripening conditions are known to result in higher levels of methoxypyrazines in grapes at harvest. nih.govtdx.cat In contrast, warmer growing regions or vintages with higher temperatures, especially during the maturation period, tend to produce grapes with significantly lower concentrations. nih.gov

High temperatures can repress the expression of the O-methyltransferase genes essential for the final step of methoxypyrazine synthesis. researchgate.net Additionally, elevated humidity, particularly in the period before véraison, has been associated with higher methoxypyrazine content. tdx.cat

| Climatic Factor | Condition | Effect on Methoxypyrazine Concentration |

| Temperature | Cool Ripening Season | Higher Concentration nih.govtdx.cat |

| Warm Ripening Season | Lower Concentration nih.gov | |

| Humidity | High (pre-véraison) | Higher Concentration tdx.cat |

Soils that promote high vine vigor, such as deep, fertile, clay-rich soils with significant water retention, often lead to dense, extensive canopies. tdx.cat This increased foliage results in greater shading of the grape clusters, which, as previously noted, promotes higher concentrations of methoxypyrazines. Conversely, less fertile soils with lower water-holding capacity, like gravelly soils, tend to constrain vine growth, leading to more open canopies, better fruit exposure, and consequently lower methoxypyrazine levels. tdx.cat Excessive irrigation can mimic the effects of high water-holding capacity soils, increasing vine vigor and leading to higher methoxypyrazine accumulation. nih.gov

Genetic and Transcriptomic Regulation of Synthesis Genes

The biosynthesis of 3-alkyl-2-methoxypyrazines, including this compound (SBMP), is a multi-step process culminating in a crucial methylation step. While the complete genetic pathway for SBMP is not fully elucidated in all organisms, research on the closely related compound 2-methoxy-3-isobutylpyrazine (IBMP) in grapevines (Vitis vinifera) has provided significant insights into the genetic regulation of this final step. This research has identified a specific family of genes encoding for O-methyltransferase (OMT) enzymes. researchgate.netresearchgate.netdur.ac.uknih.gov

These OMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a precursor molecule, 2-sec-butyl-3-hydroxypyrazine, to form the final methoxylated compound. nih.gov Studies in grapevines have identified several O-methyltransferase genes (VvOMTs) with roles in methoxypyrazine biosynthesis. researchgate.netdur.ac.uk For instance, VvOMT3 has been identified as a key gene for IBMP biosynthesis, with its expression levels correlating with the concentration of the final compound. researchgate.netnih.govresearchgate.net Transcriptomic analyses in grapevines have shown that the expression of these VvOMT genes is developmentally regulated, often peaking at early stages of fruit development and decreasing as the fruit ripens. researchgate.net Furthermore, environmental factors such as temperature can influence the transcription of these genes; heat treatments have been found to repress VvOMT gene expression, leading to lower methoxypyrazine concentrations. researchgate.net

While this research was conducted on a related compound in plants, it provides a strong model for the genetic and transcriptomic regulation likely involved in the synthesis of this compound in other organisms, where a specific O-methyltransferase gene, regulated by developmental and environmental cues, is expected to be a critical control point in the biosynthetic pathway.

| Gene Family | Enzyme | Function | Organism Studied | Key Findings |

| VvOMT | O-methyltransferase | Catalyzes the final methylation step in methoxypyrazine biosynthesis. | Vitis vinifera (Grapevine) | Expression levels of genes like VvOMT3 correlate with methoxypyrazine concentration. researchgate.netnih.govresearchgate.net |

| VvOMT | O-methyltransferase | Developmentally regulated, with expression decreasing during fruit ripening. | Vitis vinifera (Grapevine) | Abiotic stress, such as heat, can down-regulate gene expression, reducing compound synthesis. researchgate.net |

De Novo Synthesis versus Dietary Sequestration in Insects

In insects, chemical defense compounds can be acquired through two primary mechanisms: sequestration from dietary sources or de novo synthesis (produced by the insect itself). oup.comnih.govresearchgate.netplos.org The origin of this compound, a key defensive compound in various insects like ladybugs and certain moths, has been a subject of investigation. medchemexpress.com

A definitive study on the wood tiger moth (Arctia plantaginis) confirmed that this species produces this compound and 2-isobutyl-3-methoxypyrazine de novo. oup.comnih.govresearchgate.net Researchers raised larvae on a completely artificial diet, devoid of any pyrazines, and subsequently detected the methoxypyrazines in the defensive secretions of the resulting adult moths. oup.comnih.govresearchgate.net This experiment provided the first experimental confirmation that these defensive compounds are synthesized by the moth rather than being sequestered from host plants. oup.comnih.govresearchgate.net This ability is particularly advantageous for polyphagous species (insects that feed on a variety of plants), as it ensures a consistent supply of chemical defenses regardless of the host plant's chemical profile. researchgate.net

While de novo synthesis is confirmed in the wood tiger moth, dietary sequestration is a common strategy employed by other chemically defended insects for different compounds. plos.org Sequestration is generally considered a more energy-efficient strategy, as the insect utilizes pre-existing plant compounds. plos.org However, it makes the insect dependent on the availability of specific precursors in its diet. The choice between these two strategies represents an evolutionary trade-off between metabolic cost and defensive reliability.

| Acquisition Strategy | Description | Example Organism (for SBMP) | Advantages | Disadvantages |

| De Novo Synthesis | The organism produces the compound through its own metabolic pathways. oup.comnih.govresearchgate.net | Wood Tiger Moth (Arctia plantaginis) | Reliable source of defense, independent of diet. researchgate.net | Metabolically more costly than sequestration. |

| Dietary Sequestration | The organism obtains the compound or its direct precursors from its food source. plos.org | Not experimentally confirmed for SBMP. | Energetically efficient. plos.org | Defense is dependent on the availability of suitable host plants. |

Metabolic Fate and Degradation Mechanisms

The concentration of this compound in a biological system is determined by the balance between its biosynthesis and its degradation. While the biosynthetic pathways are being unraveled, the mechanisms for its metabolic breakdown are less understood but are an active area of research, particularly in viticulture where methoxypyrazine levels are critical to wine quality. researchgate.net

Proposed O-Demethylation Steps

The primary proposed mechanism for the degradation of 3-alkyl-2-methoxypyrazines is O-demethylation. researchgate.net This process involves the enzymatic removal of the methyl group from the methoxy side chain, converting the volatile and odorous this compound back into its non-volatile precursor, 2-sec-butyl-3-hydroxypyrazine. nih.gov

This metabolic step is significant because it effectively deactivates the potent aroma of the compound. The degradation pathway is hypothesized to be part of a "HP–MP cycle," where hydroxypyrazines (HPs) are converted to methoxypyrazines (MPs) via O-methylation, and MPs are converted back to HPs via O-demethylation. nih.gov The net accumulation of the methoxypyrazine is therefore dependent on the relative activities of the O-methyltransferase and the yet-to-be-fully-characterized O-demethylase enzymes. nih.gov While the specific enzymes responsible for this demethylation in plants or insects have not been definitively identified, cytochrome P450s and other oxidases are potential candidates.

Turnover and Stability in Biological Matrices

The turnover rate and stability of this compound can vary significantly depending on the biological matrix and environmental conditions. In plants like grapevines, the concentration of related methoxypyrazines is known to decrease dramatically during the ripening process, indicating an active metabolic turnover. nih.govresearchgate.net This degradation is accelerated by factors such as sun exposure and warmer temperatures, suggesting that the stability of the compound is influenced by both enzymatic activity and environmental stimuli. researchgate.net

In insects, where SBMP functions as a defensive agent, the compound must be stable enough to be stored, often in specialized glands or fluids, and remain potent until it is released upon a predatory threat. oup.com The release of the compound from the insect's neck fluid suggests it is stored in a liquid matrix. oup.com Its stability in this matrix is crucial for its aversive and warning function against predators. The turnover in this context would relate to the replenishment of the defensive reservoir after a predatory encounter, a process reliant on the rate of de novo synthesis.

Biological and Ecological Functions of 2 Sec Butyl 3 Methoxypyrazine

Contribution to Plant-Derived Product Quality

In the context of viticulture and oenology, 2-sec-Butyl-3-methoxypyrazine is a key, grape-derived compound that influences the varietal character of several well-known Vitis vinifera cultivars, including Sauvignon Blanc and Cabernet Sauvignon. vt.edu Its presence is also noted in Cabernet Franc and Merlot noir wines. While it can be an endogenous compound synthesized by the grapevine, it can also be introduced exogenously through contamination of grapes by Coccinellidae beetles (ladybugs), which can lead to a wine fault known as "ladybug taint". nih.govitjfs.com

The influence of this compound on the sensory perception of wine is disproportionate to its concentration, which is often found at levels below 10-12 ng/L. tdx.catmdpi.com This impact is due to its exceptionally low odor detection threshold, reported to be between 1 and 2 nanograms per liter (ng/L) in water. tdx.catresearchgate.net Although data for its precise threshold in a complex wine matrix is limited, even concentrations at or near this threshold can contribute significantly to the wine's aroma profile. tdx.catmdpi.com

In certain wine styles, such as Sauvignon Blanc, a balanced concentration of methoxypyrazines is considered a positive and desirable component of its varietal typicity, providing a fresh, herbaceous counterpoint to fruity or floral notes. nih.gov However, when present at high concentrations, these compounds, including SBMP, are generally considered undesirable and can be perceived as a fault, imparting an overly aggressive "green" or unripe character to the wine. nih.govnih.gov Therefore, its role in sensory perception is highly dependent on achieving a specific concentration that complements the other aromatic compounds present.

The final concentration of this compound and other methoxypyrazines in wine is highly correlated with their levels in the grapes at harvest. nih.gov These levels are, in turn, significantly influenced by environmental conditions and vineyard management techniques. The accumulation of methoxypyrazines occurs early in the berry's development and then typically decreases as the grape ripens. nih.gov

Key factors that modulate methoxypyrazine concentrations include:

Sunlight Exposure: Increased exposure of grape clusters to sunlight is a primary factor in reducing methoxypyrazine levels. researchgate.netnih.gov Viticultural practices that open up the canopy, such as leaf removal, can enhance this effect.

Temperature: Cooler ripening conditions are known to result in higher levels of methoxypyrazines in the final grapes. nih.govjournals.ac.za Warmer temperatures, particularly during the ripening period, promote the degradation of these compounds. nih.govresearchgate.net

Vine Training Systems: Different training systems can affect the canopy density and the amount of light that reaches the fruit, thereby influencing methoxypyrazine concentrations. For instance, studies have shown that wines from goblet-trained vines may contain significantly less IBMP. researchgate.netnih.gov

Irrigation and Soil: Soil type and irrigation practices can influence vine vigor. More vigorous canopies can lead to increased shading of the fruit, which is associated with higher methoxypyrazine content. journals.ac.za

Table 1: Impact of Viticultural Practices on Methoxypyrazine (MP) Concentrations

| Viticultural Practice | Effect on Grape Cluster Microclimate | Impact on MP Concentration |

|---|---|---|

| Canopy Management (e.g., Leaf Removal) | Increases sunlight exposure | Decrease |

| Vine Training (e.g., Goblet vs. Trellis) | Alters canopy density and light penetration | Varies; can decrease with less shading |

| Irrigation Management | Affects vine vigor and canopy shading | Can increase with high vigor/shading |

| Row Orientation | Influences sun exposure throughout the day | Varies by orientation and geography |

Once the grapes are harvested, certain winemaking techniques can further influence the final concentration and sensory perception of methoxypyrazines. The extraction of these compounds from the grape skins into the must is a critical step; for instance, maceration with the skins can cause an initial increase in concentration. nih.gov

Beyond wine, this compound is a significant aroma compound in a variety of vegetables, where its characteristic "green" and "earthy" notes are often integral to their typical flavor profile. researchgate.netchemicalbook.com It contributes to the scent of green peas and asparagus. vt.edu

Research has identified and quantified SBMP in several common vegetables:

Carrots: In certain carrot products, this compound has been identified as a principal pyrazine (B50134), with concentrations in fresh carrots measured at 0.43 ng/g. nih.gov The aroma threshold for SBMP in a carrot medium was determined to be 0.19 ng/g, indicating that its presence significantly impacts the vegetable's flavor. nih.gov

Beetroot: The concentration of SBMP in beetroot has been reported at 5,600 ng/L. mdpi.com

Peas and Cucumber: Quantitative analysis has detected SBMP in both peas and cucumber, contributing to their characteristic aroma. researchgate.net

The concentration and the specific methoxypyrazines present can vary depending on the vegetable and how it is processed. For example, fresh and canned whole carrots were found to contain only SBMP, while a sliced, dried carrot product contained a mixture of SBMP, IPMP, and IBMP. nih.gov

Table 2: Concentration of this compound in Selected Vegetables

| Vegetable | Reported Concentration | Reference |

|---|---|---|

| Fresh Carrots | 0.43 ng/g | nih.gov |

| Canned, Cooked Carrots | 0.291 ng/g | nih.gov |

| Frozen Carrots | 0.224 ng/g | nih.gov |

| Sliced, Dried Carrots | 0.109 ng/g | nih.gov |

| Beetroot | 5,600 ng/L (or ~5.6 ng/g) | mdpi.com |

Role in Vegetable Flavor Characteristics

Association with Green Pea, Asparagus, and Bell Pepper Notes

This compound is a potent aroma compound that is a volatile component of several vegetables. thegoodscentscompany.com It is strongly associated with the characteristic "green" and "vegetative" sensory notes found in foods. Specifically, its odor is described as reminiscent of musty green peas, galbanum, and bell pepper. thegoodscentscompany.com This compound, along with other related methoxypyrazines like 2-isobutyl-3-methoxypyrazine (B1223183) and 2-isopropyl-3-methoxypyrazine (B1215460), is a key contributor to the distinctive aromas of numerous vegetables, including bell peppers and green peas. semanticscholar.orgdur.ac.uk The aroma profile is potent, with descriptions including musty, green, vegetative, nutty, peppery, and potato-like. thegoodscentscompany.com

Table 1: Organoleptic Properties of this compound

| Property | Description |

|---|---|

| Odor Type | Green, Vegetative |

| Odor Descriptors | Musty, Green Pea, Galbanum, Bell Pepper, Nutty, Peppery, Potato-like |

| Flavor Profile | Vegetable |

Changes in Concentration During Maturation and Processing

The concentration of 3-alkyl-2-methoxypyrazines, including this compound, in plants is significantly influenced by maturation and environmental factors. Research on grapes, particularly varieties like Cabernet Sauvignon, provides insight into these dynamics. Generally, the levels of these compounds, which contribute "vegetative" aromas, decrease as the fruit ripens. tdx.catresearchgate.net

Several factors can affect the rate of this decrease during the maturation process:

Sunlight Exposure: Increased exposure to sunlight can lead to lower concentrations of methoxypyrazines in mature grapes. tdx.cat

Temperature: Cooler ripening conditions are associated with higher levels of methoxypyrazines, enhancing the vegetative aromas. tdx.cat Conversely, warmer temperatures during ripening can lead to lower concentrations. tdx.cat

Harvest Timing: Delaying harvest can significantly diminish the concentration of these compounds. tdx.cat

While much of the detailed research focuses on 2-isobutyl-3-methoxypyrazine in viticulture, the general principles apply to the class of 3-alkyl-2-methoxypyrazines. For instance, in grape berries, the concentration of these compounds typically peaks around véraison (the onset of ripening) and then decreases markedly until harvest. nih.govnih.gov

Interspecific and Intraspecific Chemical Signaling in Insects

This compound plays a critical role in the chemical ecology of various insects, acting as an allomone in defensive strategies. csic.es This compound is a key component of the defensive secretions of certain aposematic (warningly colored) insects, such as the wood tiger moth (Arctia plantaginis) and some ladybug species. royalsocietypublishing.orgresearchgate.netglpbio.commedchemexpress.com In the wood tiger moth, this methoxypyrazine, along with 2-isobutyl-3-methoxypyrazine, is produced de novo (synthesized by the moth itself) and released in a fluid from its thoracic glands when threatened. royalsocietypublishing.orgjyu.fifrontiersin.org The potent and distinctive odor of these pyrazines functions as a warning signal to predators. researchgate.netfrontiersin.org

Defensive Mechanisms Against Predators

The compound is a central element in targeted chemical defense systems evolved to counter specific types of predators.

Aversive Responses in Avian Predators

Research has demonstrated that this compound is a potent deterrent for avian predators. In controlled bioassays involving the aposematic wood tiger moth, the thoracic fluid containing this compound effectively repelled birds. royalsocietypublishing.orgresearchgate.net The potent odor emitted by the methoxypyrazines is aversive to birds like the blue tit (Cyanistes caeruleus), causing them to delay their attack. jyu.fifrontiersin.org Upon contact, it can also increase disgust behaviors in the birds, such as beak wiping, and reduce the likelihood of consumption. jyu.fifrontiersin.org

Deterrent Effects on Arthropod Predators (e.g., Ants, Spiders)

Interestingly, the defensive efficacy of this compound is predator-specific. While highly effective against birds, the thoracic fluid containing this compound causes no aversive response in ants. royalsocietypublishing.orgresearchgate.net The wood tiger moth employs a separate and chemically distinct abdominal secretion that is specifically deterrent to ants. royalsocietypublishing.orgfrontiersin.orgresearchgate.net This indicates a highly evolved, target-specific defense system where different chemical weapons are deployed against different enemies. royalsocietypublishing.orgresearchgate.net Furthermore, studies have shown that the defensive secretions containing this compound are also ineffective against spiders. csic.esnih.govpreprints.org

Table 2: Defensive Efficacy of this compound Against Various Predators

| Predator Type | Effectiveness | Observed Response |

|---|---|---|

| Avian Predators (e.g., Blue Tits) | High | Deterrence, delayed attack, disgust behaviors (e.g., beak wiping) royalsocietypublishing.orgjyu.fifrontiersin.org |

| Arthropod Predators (e.g., Ants) | Ineffective | No aversive response royalsocietypublishing.orgresearchgate.net |

| Arthropod Predators (e.g., Spiders) | Ineffective | No deterrent effect noted csic.esnih.govpreprints.org |

Multi-modal Defense Strategies Involving the Chemical Compound

This compound is a crucial component of a multi-modal defense strategy that integrates chemical and visual signals to enhance prey survival. jyu.fifrontiersin.org In aposematic insects like the wood tiger moth, the potent smell of the methoxypyrazine acts in concert with the conspicuous warning coloration (e.g., white or yellow hindwings). jyu.fifrontiersin.org

This chemical signal can function in several ways:

Context-Setting Signal: The odor helps the predator correctly interpret the visual warning signal. For instance, blue tits were found to delay their attack on white-colored moth models only when the methoxypyrazine smell was also present. jyu.fi

"Go-Slow" Signal: The aversive smell can alert the predator to the presence of other, less immediately detectable defenses, such as distasteful toxins like pyrrolizidine (B1209537) alkaloids, which the moth may have sequestered from its diet. jyu.fifrontiersin.org Birds were only able to effectively learn to avoid the toxic moths when the methoxypyrazine odor was present, which often caused them to abandon the attack before consumption. jyu.fifrontiersin.org

This combination of a potent olfactory warning (smell), a visual warning (color), and a gustatory defense (bad taste) creates a more robust and effective defense system that can act at different stages of a predation event, from initial approach to consumption. jyu.fifrontiersin.org

Pheromonal Activity and Aggregative Behavior

As a pheromone, this compound is instrumental in mediating social behaviors, particularly aggregation, in several insect families. This chemical signal can convey information that leads to the formation of dense groups, a behavior that can offer benefits such as enhanced defense against predators and improved mating opportunities.

In certain species of ladybirds, alkylmethoxypyrazines, including this compound (SBMP), have a dual function as both defensive allomones and aggregation pheromones. researchgate.netthegoodscentscompany.com Research on the convergent ladybird beetle, Hippodamia convergens, has demonstrated that these compounds are crucial for the formation of dense aggregations during winter diapause. researchgate.net

Laboratory bioassays have shown that diapausing H. convergens beetles are attracted to and aggregate in areas containing SBMP. researchgate.net However, the behavioral response is dose-dependent. While certain concentrations of SBMP promote aggregation, higher doses can have a repellent effect. researchgate.netresearchgate.net This suggests a carefully regulated system where the concentration of the pheromone is key to its function. The strongest aggregative effect in these studies was observed with 2-Isobutyl-3-methoxypyrazine (IBMP), another component of the ladybird's chemical profile. researchgate.netresearchgate.net A blend of these naturally occurring pyrazines also effectively induces aggregation, indicating that SBMP is a key component of a more complex pheromonal cocktail that governs this behavior. researchgate.net The co-opting of a defensive warning odor for intraspecific communication highlights an efficient evolutionary strategy in these insects. researchgate.net

| Compound | Observed Behavioral Effect | Dose-Dependency | Source |

|---|---|---|---|

| This compound (SBMP) | Aggregation | Attraction at some doses, repulsion at higher doses | researchgate.netresearchgate.net |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Strong Aggregation | Strongest aggregative effect among tested pyrazines | researchgate.netresearchgate.net |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Little to no effect; Repellent at highest dose | Generally neutral, but can be repellent | researchgate.netresearchgate.net |

| Natural Blend of Pyrazines | Aggregation | Effective at natural ratios | researchgate.net |

Within the leaf beetle family (Chrysomelidae), there is growing evidence that alkylmethoxypyrazines function as male-released aggregation pheromones. nih.gov While direct studies on this compound are less common, extensive research on the closely related compound 2-Isobutyl-3-methoxypyrazine (IBMP) in the leaf beetle Labidostomis lusitanica provides a strong model for the role of this chemical class. nih.govcsic.esresearchgate.net

In L. lusitanica, a pest of pistachio crops, males exclusively release IBMP. csic.esnih.gov This male-specific compound elicits strong electrophysiological and behavioral responses in both males and females, promoting the field aggregations observed on host plants. researchgate.netcsic.espreprints.org Both sexes show a significant preference for IBMP in olfactometer tests, confirming its role as an aggregative cue. csic.esresearchgate.net This evidence strongly suggests that alkylmethoxypyrazines, as a class, are pivotal in the chemical ecology of chrysomelids, mediating aggregation and likely facilitating mating and host plant colonization. nih.gov

Influence on Plant-Insect Interactions (e.g., Herbivore Deterrence, Pollinator Attraction)

This compound also plays a crucial role in the complex chemical dialogue between plants and insects. Depending on the context and the organism producing it, this compound can act as a deterrent to predators or an attractant for pollinators and florivores.

As a defensive allomone, SBMP is produced by certain insects to deter predation. The wood tiger moth, Arctia plantaginis, produces both SBMP and IBMP in its defensive secretions. nih.govcsic.es These compounds function as warning odors that effectively deter predators such as birds and ants, contributing to a multimodal defense mechanism that includes aposematic (warning) coloration. nih.govcsic.es

Conversely, some plants release SBMP from their flowers to attract insects. Several species of economically important Neotropical palms in the genera Acrocomia and Attalea emit a floral scent containing SBMP, along with other methoxypyrazines. nih.gov Field bioassays have confirmed that SBMP acts as a potent attractant (kairomone) for florivorous scarab beetles of the genus Cyclocephala. nih.gov These beetles are known associates of many palm species, and while they feed on flower tissues, they are also presumed to be involved in pollination. This demonstrates a fascinating ecological dynamic where the same chemical compound can serve defensive purposes for an insect and attractive purposes for a plant. nih.gov

| Interaction Type | Organism Producing SBMP | Organism Responding to SBMP | Ecological Function | Source |

|---|---|---|---|---|

| Herbivore/Predator Deterrence | Wood Tiger Moth (Arctia plantaginis) | Birds, Ants | Defensive Allomone (Warning Odor) | nih.govcsic.es |

| Pollinator/Florivore Attraction | Neotropical Palms (Acrocomia, Attalea) | Scarab Beetles (Cyclocephala spp.) | Kairomone (Floral Attractant) | nih.gov |

Olfactory Perception and Sensory Interactions

The potent aroma of this compound, often described as earthy or green, means it is readily detected by both insects and vertebrates, including humans. pherobase.com Its perception is governed by specific interactions at the molecular level with olfactory receptors.

Human Olfactory Receptor Binding and Activation

The human sense of smell relies on a large family of olfactory receptors (ORs) that recognize specific chemical structures of odorant molecules. scispace.com While the specific human OR that binds to this compound has not been definitively isolated in available research, studies on closely related pyrazines have identified their corresponding receptors. For instance, 2-isopropyl-3-methoxypyrazine (IPMP) is a known activator of the human olfactory receptor OR2AG1, while 2,5-dimethylpyrazine (B89654) activates OR5K1. chemcom.be

These findings demonstrate that specific receptors in the human olfactory system are tuned to the pyrazine chemical family. The binding interaction is thought to depend on the size, shape, and functional groups of the odorant molecule. scispace.com The activation of these specific ORs by pyrazines is the first step in a signaling cascade that results in the perception of their characteristic "green" and "nutty" aromas. chemcom.be Research on other mammals, such as cows, has also identified specific binding proteins in the olfactory mucosa for 2-isobutyl-3-methoxypyrazine, further supporting the existence of dedicated receptors for this class of potent odorants. nih.govnih.gov

Sensory Interaction with Other Volatile Compounds (e.g., Thiols)

The perception of a single aroma compound is rarely an isolated event; it is often influenced by the presence of other volatile molecules in a mixture. nih.gov The final perceived odor of a complex substance like food or wine is the result of intricate sensory interactions, which can include suppression, masking, or enhancement effects. researchgate.net

Neurological Responses to Olfactory Stimulation (e.g., Limbic System Activity)

The perception of this compound, like any odorant, initiates a complex neurological cascade that involves various regions of the brain, most notably the limbic system. This system, which includes structures such as the amygdala, hippocampus, and orbitofrontal cortex, is critically involved in processing emotions, forming memories, and influencing behavior. When molecules of this compound are inhaled, they bind to olfactory receptors in the nasal cavity, triggering a signal that travels directly to the olfactory bulb. From there, the information is relayed to primary olfactory cortex and then to the limbic system, largely bypassing the thalamus, which is a relay station for other sensory information. harvard.edufrontiersin.org

This direct pathway to the brain's emotional and memory centers explains why certain smells can evoke powerful and immediate emotional responses and memories. harvard.edu While specific functional magnetic resonance imaging (fMRI) studies mapping the precise neural response to this compound are not extensively documented in publicly available research, the general principles of olfaction suggest that its potent aroma would likely elicit significant activation in the limbic system. The primary olfactory cortex, amygdala, and hippocampus are all key areas that would be engaged in the processing of this odor. nih.govbrieflands.com

Studies on other potent odorants have consistently shown activation in these areas. frontiersin.orgfrontiersin.org The amygdala is particularly associated with the processing of emotional reactions, while the hippocampus is crucial for the formation of new memories. frontiersin.org Therefore, the characteristic "green" or "earthy" scent of this compound could be linked to stored memories and associated emotions, leading to a subjective experience that is either pleasant, unpleasant, or neutral, depending on an individual's past experiences and associations with the scent. The orbitofrontal cortex is also involved in the conscious perception and discrimination of odors. frontiersin.org

Table 1: Brain Regions Implicated in Olfactory Processing and Their Postulated Response to this compound

| Brain Region | General Function in Olfaction | Postulated Role in Perceiving this compound |

| Olfactory Bulb | Receives initial signals from olfactory receptors. | Initial processing and relay of the "green" and "earthy" scent signals. |

| Piriform Cortex | Primary olfactory cortex; involved in odor identification. | Identification of the characteristic aroma of the compound. |

| Amygdala | Processes emotions, particularly fear and pleasure. | Mediates the emotional response (e.g., pleasure, aversion) to the scent. |

| Hippocampus | Involved in memory formation and retrieval. | Links the scent to past memories and experiences. |

| Orbitofrontal Cortex | Involved in the conscious perception and evaluation of odors. | Allows for the conscious recognition and evaluation of the odor's quality. |

| Insula | Integrates sensory information, including olfaction. | Contributes to the overall subjective experience of the odor. nih.gov |

| Anterior Cingulate Gyrus | Involved in emotional and cognitive processing. | May play a role in the attentional and emotional aspects of odor perception. nih.gov |

This table is based on general knowledge of the olfactory system; specific neurological data for this compound is limited.

Inter-individual Variation in Perception

The way in which an individual perceives the aroma of this compound can vary significantly from person to person. This variability is influenced by a combination of genetic factors, environmental exposures, and personal experiences. The perception of methoxypyrazines, in general, is known to differ among individuals, with some people being highly sensitive to their characteristic aromas while others may be less so. nih.gov

One of the primary sources of this variation lies in the genetic diversity of olfactory receptors. Humans have approximately 400 different types of olfactory receptors, and variations in the genes that code for these receptors can lead to differences in how individuals perceive specific odors. nih.govbiorxiv.org It is plausible that specific genetic variants of olfactory receptors are more attuned to binding with this compound, leading to a more intense perception of its scent in some individuals. Research has shown that even a single olfactory receptor variant can alter the perception of an odorant. nih.gov

Furthermore, the concept of "specific anosmia," or the inability to perceive a particular scent, highlights the genetic basis of olfactory perception. While specific anosmia for this compound is not widely documented, it is a known phenomenon for other compounds and is attributed to non-functional or absent olfactory receptors for that specific odorant.

Detection thresholds for methoxypyrazines can also vary considerably. For the related compound, 2-isobutyl-3-methoxypyrazine (IBMP), sensory thresholds have been shown to differ significantly among individuals. oeno-one.eu Similar variations are expected for this compound. These differences in sensitivity mean that what one person perceives as a strong, distinct aroma, another might perceive as faint or not at all.

Table 2: Factors Contributing to Inter-individual Variation in the Perception of this compound

| Factor | Description | Implication for Perception |

| Genetic Variation in Olfactory Receptors | Differences in the genes encoding olfactory receptors can alter their shape and binding affinity for specific odorant molecules. nih.govbiorxiv.org | Individuals may have a heightened or diminished ability to detect and perceive the aroma of this compound. |

| Detection Thresholds | The minimum concentration of a substance that can be detected by an individual. This can vary based on genetics and other factors. | Some individuals may be able to detect the compound at very low concentrations, while others may require a much higher concentration. |

| Past Experiences and Learned Associations | The brain links odors with memories and emotions. harvard.edu | A positive or negative past experience associated with the scent can influence whether it is perceived as pleasant or unpleasant. |

| Cultural Background | Familiarity with certain smells can be influenced by cultural factors, such as diet. | Individuals from cultures where foods containing this or similar compounds are common may perceive the aroma differently than those who are unfamiliar with it. |

| Age and Health Status | The sense of smell can decline with age, and certain medical conditions or medications can affect olfactory perception. | An individual's ability to perceive the scent may change over their lifetime or due to health-related issues. |

Strategies for Targeted Modulation of 2 Sec Butyl 3 Methoxypyrazine Levels

Agronomic and Viticultural Interventions for Concentration Management

Vineyard practices play a crucial role in determining the final concentration of methoxypyrazines in grapes at harvest. nih.gov Factors such as light exposure, temperature, and vine balance are key determinants of methoxypyrazine accumulation and degradation. tdx.cat

Sunlight exposure is a critical factor in the degradation of methoxypyrazines in grape berries. ucdavis.edunih.gov Viticultural practices that increase the amount of sunlight reaching the grape clusters can significantly reduce the concentration of these compounds. tdx.cat

Key canopy management techniques include:

Leaf Removal: Strategic removal of leaves in the fruiting zone is a widely adopted practice to increase sunlight exposure on the grape clusters. ucdavis.edu This practice has been shown to accelerate the degradation of methoxypyrazines. ucdavis.edu The timing of leaf removal is crucial, with studies on IBMP indicating that light exposure before the onset of ripening (véraison) has the most significant impact on reducing final concentrations. nih.govresearchgate.net

Shoot Thinning and Positioning: Reducing shoot density and positioning shoots vertically can open up the canopy, leading to better light penetration and air circulation. onfruit.caoeno-one.eu This not only aids in methoxypyrazine degradation but also helps in disease control. onfruit.ca

Trellis Systems: The choice of trellis system can influence canopy architecture and, consequently, the light microclimate within the fruiting zone. nih.govresearchgate.net Systems that promote a more open canopy structure can lead to lower methoxypyrazine levels. researchgate.net

Interactive Data Table: Effect of Canopy Management on Methoxypyrazine Levels

| Intervention | Compound | Effect on Concentration | Reference |

|---|---|---|---|

| Leaf Removal | IBMP | Significant Decrease | ucdavis.edu |

| Complete Shading | IBMP | >100% Increase | nih.gov |

The concentration of methoxypyrazines naturally decreases as grapes ripen. researchgate.netresearchgate.net Therefore, managing the ripening process and selecting the optimal harvest date are critical for achieving desired methoxypyrazine levels.

Harvest Timing: Delaying harvest to allow for full phenolic ripeness and the degradation of green aromas is a common strategy. itjfs.com The concentration of IBMP, for example, has been observed to decrease steadily throughout the ripening period. researchgate.net

Cool Climate Influence: Grapes grown in cooler climates tend to have higher levels of methoxypyrazines, as lower temperatures can slow down the degradation process. tdx.cat Careful monitoring of ripeness is particularly important in these regions.

Interactive Data Table: Evolution of Methoxypyrazine Concentration During Ripening

| Stage of Ripening | Compound | General Trend | Reference |

|---|---|---|---|

| Post-Véraison to Harvest | IBMP | Sustained Decrease | researchgate.net |

Genetic factors, including the choice of grape clone and rootstock, can influence the predisposition of a vine to produce methoxypyrazines.

Rootstock Influence: Research has shown that rootstock can have a significant impact on the concentration of methoxypyrazines in both the grape rachis and berries. nih.gov A study on Cabernet Sauvignon found that the choice of rootstock significantly affected the levels of IBMP, 3-isopropyl-2-methoxypyrazine (IPMP), and SBMP. nih.gov For instance, Ramsey rootstock has been associated with an approximate 8-fold increase in IBMP levels in the rachis of Shiraz scions compared to own-rooted vines. nih.gov

Interactive Data Table: Impact of Rootstock on Methoxypyrazine Concentrations in Cabernet Sauvignon (2020 Vintage)

| Rootstock | IBMP in Rachis (ng/kg) | IPMP in Rachis (ng/kg) | SBMP in Rachis (ng/kg) |

|---|---|---|---|

| Own Roots | Data not specified | Data not specified | Data not specified |

| Ramsey | Data not specified | Data not specified | Data not specified |

| Other 7 rootstocks | Data varies significantly | Data varies significantly | Data varies significantly |

Enological Practices for Post-Harvest Adjustment

Once the grapes are harvested, a number of winemaking techniques can be employed to further manage the concentration of 2-sec-butyl-3-methoxypyrazine and other methoxypyrazines.

The conditions during alcoholic fermentation, including the choice of yeast strain, can influence the final methoxypyrazine profile of the wine.

Yeast Strain: The role of yeast in modulating methoxypyrazine levels is complex. While some studies have shown that certain non-Saccharomyces yeast strains can mask the perception of green aromas, they may not significantly reduce the actual concentration of compounds like IBMP. researchgate.net Conversely, some commercial Saccharomyces cerevisiae strains have been found to have mixed effects, with some unexpectedly increasing IPMP levels, while others had no effect. researchgate.net The impact of yeast appears to be strain-specific and may involve both metabolic processes and sorption to the cell wall. researchgate.net

Fermentation Temperature: Fermentation temperature can influence the production and retention of various volatile compounds. unitbv.ro However, specific research detailing the direct impact of fermentation temperature on SBMP concentration is limited in the provided results.

Several post-fermentation treatments have been investigated for their potential to reduce methoxypyrazine concentrations in wine.

Fining and Clarification: Settling of white must has been shown to reduce IBMP levels, as the compound can bind to grape solids and be removed during clarification. ucdavis.eduresearchgate.net

Thermovinification: This technique, which involves heating the grape must, can effectively decrease IBMP concentrations, likely due to the volatilization of the compound at higher temperatures. ucdavis.eduresearchgate.net

Sorbent Materials: Various materials have been shown to have an affinity for adsorbing methoxypyrazines.

Corks and Synthetic Closures: Studies have demonstrated that both natural and synthetic corks can significantly reduce the concentration of IBMP, SBMP, and IPMP in wine. researchgate.netresearchgate.net Synthetic closures, in particular, have shown high efficacy, with reductions of 70-89% observed. researchgate.net SBMP was noted to be the most affected by these closure treatments. researchgate.net

Polymers: A range of food-grade polymers, including polyethylene (B3416737) and polypropylene, have been evaluated for their capacity to remove methoxypyrazines from wine, with some showing reductions of up to 40%. usamv.ro

Interactive Data Table: Efficacy of Post-Fermentation Treatments on Methoxypyrazine Reduction

| Treatment | Compound(s) | % Reduction | Reference |

|---|---|---|---|

| Synthetic Closures | IBMP, SBMP, IPMP | 70-89% | researchgate.net |

| Polyethylene/Polypropylene Polymers | IPMP, IBMP | up to 40% | usamv.ro |

| Thermovinification | IBMP | 29-67% | researchgate.net |

Biotechnological and Synthetic Biology Approaches

The pursuit of sustainable and "natural" labeling for flavor and fragrance compounds has propelled the exploration of biotechnological and synthetic biology strategies for the production and modulation of this compound. These approaches offer alternatives to traditional chemical synthesis and extraction from natural sources, providing pathways for controlled and potentially more efficient manufacturing.

Enzymatic Biotransformation for Level Adjustment

Enzymatic biotransformation represents a highly specific and efficient method for adjusting the levels of this compound. This approach primarily focuses on the final step of its biosynthetic pathway: the O-methylation of a precursor molecule.